N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464283
InChI: InChI=1S/C13H26N2O2/c1-10(2)15(11(3)17)13-6-4-12(5-7-13)14-8-9-16/h10,12-14,16H,4-9H2,1-3H3
SMILES: CC(C)N(C1CCC(CC1)NCCO)C(=O)C
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol

N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide

CAS No.:

Cat. No.: VC13464283

Molecular Formula: C13H26N2O2

Molecular Weight: 242.36 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide -

Specification

Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
IUPAC Name N-[4-(2-hydroxyethylamino)cyclohexyl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C13H26N2O2/c1-10(2)15(11(3)17)13-6-4-12(5-7-13)14-8-9-16/h10,12-14,16H,4-9H2,1-3H3
Standard InChI Key AASKZLBOPMBDTO-UHFFFAOYSA-N
SMILES CC(C)N(C1CCC(CC1)NCCO)C(=O)C
Canonical SMILES CC(C)N(C1CCC(CC1)NCCO)C(=O)C

Introduction

N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide is a complex organic compound with the CAS number 1353988-34-7. It is characterized by its molecular formula C13H26N2O2 and a molecular weight of approximately 242.36 g/mol . This compound is notable for its unique structural features, which include a cyclohexyl ring, an acetamide group, and functional groups such as hydroxyethyl and isopropyl amine.

Synthesis and Applications

The synthesis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide typically involves multi-step organic synthesis methods. These methods can vary depending on the desired purity and yield, with conditions optimized for each reaction step.

This compound is primarily used in scientific research, particularly in medicinal chemistry and organic synthesis. Its unique structural features make it a versatile building block for further transformations and potential therapeutic applications.

Biological Activity and Pharmacological Potential

N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide exhibits significant biological activity through interactions with specific molecular targets such as enzymes and receptors. Its mechanism of action involves binding to these targets, modulating their activity, and influencing various biological pathways, including signal transduction and gene expression regulation.

Biological ActivityDescription
Molecular TargetsEnzymes and Receptors
Mechanism of ActionBinding and Modulation of Targets
Biological PathwaysSignal Transduction, Gene Expression

Safety Information

While specific safety data for N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-isopropyl-acetamide is limited, handling organic compounds generally requires adherence to standard laboratory safety protocols, including the use of protective equipment and proper ventilation.

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